molecular formula C20H17N3O3 B13113752 4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid

4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid

Katalognummer: B13113752
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: DSGOLESVOJUGOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid is a bipyridine derivative known for its unique chemical structure and properties. Bipyridine compounds are widely used in various fields due to their ability to form stable complexes with metals, making them valuable in coordination chemistry, catalysis, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid typically involves the coupling of bipyridine derivatives with phenethylcarbamoyl groups. One common method is the homocoupling of pyridine derivatives in the presence of a catalyst, such as NiBr2(PPh3)2, Et4NI, and zinc powder . The reaction conditions often require an inert atmosphere and specific solvents like anhydrous THF.

Industrial Production Methods

Industrial production methods for bipyridine derivatives, including 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid, often involve large-scale coupling reactions using metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce halogenated bipyridine derivatives .

Wirkmechanismus

The mechanism of action of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The compound’s structure allows it to bind selectively to specific metal centers, enhancing its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-dimethyl-2,2’-bipyridine, and 2,2’,6,6’-tetramethyl-4,4’-bipyridine .

Uniqueness

What sets 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid apart is its phenethylcarbamoyl group, which enhances its ability to form stable complexes and interact with biological molecules. This unique structure makes it particularly valuable in applications requiring high specificity and stability .

Eigenschaften

Molekularformel

C20H17N3O3

Molekulargewicht

347.4 g/mol

IUPAC-Name

2-[4-(2-phenylethylcarbamoyl)pyridin-2-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C20H17N3O3/c24-19(23-9-6-14-4-2-1-3-5-14)15-7-10-21-17(12-15)18-13-16(20(25)26)8-11-22-18/h1-5,7-8,10-13H,6,9H2,(H,23,24)(H,25,26)

InChI-Schlüssel

DSGOLESVOJUGOK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.